Fmoc-N-Me-Phe-OH (CAS: 77128-73-5) is a specialized, pre-methylated amino acid building block engineered for Solid-Phase Peptide Synthesis (SPPS). By incorporating an N-methyl group on the phenylalanine backbone, this compound serves as a critical precursor for synthesizing peptidomimetics with enhanced pharmacokinetic profiles. Unlike standard proteinogenic amino acids, Fmoc-N-Me-Phe-OH introduces steric hindrance that restricts backbone flexibility, directly contributing to increased proteolytic stability and improved lipophilicity [1]. Procurement of this specific derivative is standard practice in pharmaceutical chemistry when developing orally bioavailable cyclic peptides, protease-resistant therapeutic ligands, and highly selective receptor antagonists [2].
Substituting Fmoc-N-Me-Phe-OH with standard Fmoc-Phe-OH fundamentally alters the pharmacokinetic properties of the final peptide, typically resulting in rapid enzymatic degradation and poor cellular permeability due to the presence of an exposed amide hydrogen bond donor [1]. Alternatively, attempting to bypass direct procurement via "on-resin" N-methylation of Fmoc-Phe-OH (e.g., using o-NBS-Mitsunobu protocols) introduces severe processability issues. On-resin methylation frequently suffers from incomplete conversion, difficult removal of the activating group from sterically hindered secondary amines, and the generation of complex truncation byproducts [2]. Consequently, utilizing pre-synthesized Fmoc-N-Me-Phe-OH is essential to ensure high-yield, high-purity incorporation without the side reactions associated with post-coupling modifications.
The incorporation of Fmoc-N-Me-Phe-OH significantly shields adjacent peptide bonds from enzymatic cleavage compared to standard Fmoc-Phe-OH. In comparative tryptic and proteinase-K digestion assays, substituting a standard amino acid with an N-methylated analog dramatically increases the half-life of the resulting peptide. For instance, N-methyl substitutions can increase proteolysis resistance from a baseline of ~50 minutes to over 1000-fold improvements, effectively blocking protease active sites within a four-residue window [1].
| Evidence Dimension | Proteolytic Half-Life |
| Target Compound Data | N-Me-Phe incorporated peptide (>1000-fold resistance increase in specific sequences) |
| Comparator Or Baseline | Unmethylated Phe peptide (Baseline half-life ~50-60 min) |
| Quantified Difference | Up to >1000-fold increase in proteolytic stability |
| Conditions | Trypsin or Proteinase-K digestion assays |
Essential for procuring precursors that yield in vivo stable peptide therapeutics, preventing rapid systemic clearance.
Utilizing Fmoc-N-Me-Phe-OH eliminates a hydrogen bond donor on the peptide backbone, which is a primary barrier to cellular uptake. Permeability studies using Caco-2 cell monolayers demonstrate that backbone methylation significantly increases apparent permeability (Papp). While reference peptides containing standard phenylalanine often exhibit low permeability (Papp < 0.2 x 10^-6 cm/s), the corresponding N-methylated analogs achieve moderate to high permeability (Papp ranging from 2.2 x 10^-6 to 20 x 10^-6 cm/s) [1].
| Evidence Dimension | Caco-2 Apparent Permeability (Papp) |
| Target Compound Data | N-Me-Phe analogs (2.2 x 10^-6 to 20 x 10^-6 cm/s) |
| Comparator Or Baseline | Unmethylated H-Phe-Phe-NH2 baseline (0.12 x 10^-6 cm/s) |
| Quantified Difference | >18-fold increase in cellular permeability |
| Conditions | Caco-2 cell monolayer transport assay (apical to basolateral) |
Critical for selecting building blocks that enable the development of orally bioavailable or cell-penetrating peptide drugs.
Procuring pre-formed Fmoc-N-Me-Phe-OH bypasses the inefficiencies of on-resin N-methylation protocols. Standard on-resin methods (e.g., o-NBS-Mitsunobu) often yield incomplete methylation and suffer from difficult deprotection steps, resulting in crude mixtures where the desired fully methylated product is only a minor component among truncation byproducts [1]. By using the pre-methylated Fmoc-N-Me-Phe-OH with optimized coupling reagents (like HATU/DIEA), chemists achieve near-quantitative incorporation, drastically reducing purification complexity and increasing overall peptide yield.
| Evidence Dimension | Crude Peptide Purity and Yield |
| Target Compound Data | Pre-formed Fmoc-N-Me-Phe-OH (High purity, single major product peak) |
| Comparator Or Baseline | On-resin methylation (Multiple truncation and un-deprotected byproducts) |
| Quantified Difference | Elimination of incomplete methylation byproducts and o-NBS removal failures |
| Conditions | Solid-Phase Peptide Synthesis (SPPS) followed by HPLC/LCMS analysis |
Direct procurement of the pre-methylated building block saves significant process time and prevents costly material loss during complex HPLC purifications.
The N-methyl group of Fmoc-N-Me-Phe-OH induces steric clashes that restrict the peptide backbone, favoring specific synperiplanar conformations. This conformational rigidity can be leveraged to enhance receptor subtype selectivity. For example, targeted N-methylation in cyclic integrin ligands and G-protein binding peptides has been shown to improve binding affinity (e.g., enhancing binding by 2.5-fold, ΔΔG = -0.50 kcal/mol) and create highly specific ligands that discriminate between closely related receptor subtypes [1].
| Evidence Dimension | Target Binding Affinity and Selectivity |
| Target Compound Data | N-Me-Phe containing sequence (Enhanced affinity, e.g., ΔΔG = -0.50 kcal/mol) |
| Comparator Or Baseline | Flexible unmethylated sequence (Lower selectivity, baseline affinity) |
| Quantified Difference | Significant enhancement in receptor subtype discrimination |
| Conditions | Equilibrium competition binding assays |
Provides a structural mechanism to convert broad-spectrum peptide hits into highly selective, potent therapeutic leads.
Because Fmoc-N-Me-Phe-OH removes a hydrogen bond donor and increases lipophilicity, it is a primary building block for transforming low-permeability peptide hits into orally bioavailable drug candidates, directly leveraging the Caco-2 permeability enhancements demonstrated in transport assays[1].
In the development of in vivo peptide therapeutics, rapid systemic clearance is a major hurdle. Incorporating Fmoc-N-Me-Phe-OH provides immense steric shielding to the peptide backbone, extending proteolytic half-life and ensuring the therapeutic ligand remains active in serum [2].
For targets with multiple closely related subtypes (e.g., integrins or G-proteins), the conformational rigidity imparted by Fmoc-N-Me-Phe-OH can lock a peptide into a specific bioactive conformation, enhancing binding affinity for the target receptor while abrogating off-target interactions [2].
When constructing large libraries of macrocyclic peptides for screening, using pre-formed Fmoc-N-Me-Phe-OH ensures high coupling efficiency and avoids the severe yield penalties and truncation byproducts associated with on-resin methylation strategies, streamlining the discovery workflow [3].
Irritant